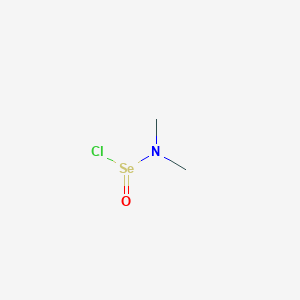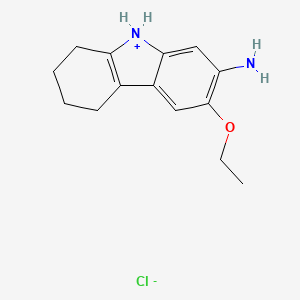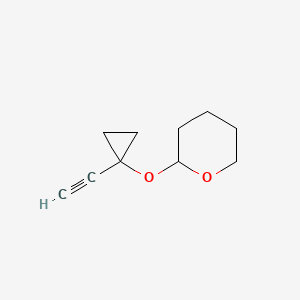
2-(1-Ethynylcyclopropoxy)tetrahydro-2h-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran is an organic compound featuring a tetrahydropyran ring substituted with an ethynylcyclopropoxy group This compound is of interest due to its unique structural features, which combine the reactivity of the ethynyl group with the stability of the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of Ethynylcyclopropanol: This intermediate can be synthesized by the reaction of cyclopropylcarbinol with acetylene in the presence of a base such as sodium amide.
Etherification: The ethynylcyclopropanol is then reacted with tetrahydro-2H-pyran under acidic conditions to form the desired compound. Common reagents for this step include p-toluenesulfonic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl group can yield the corresponding alkane.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethylcyclopropoxy derivatives.
Substitution: Formation of substituted cyclopropoxy derivatives.
Scientific Research Applications
2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive ethynyl group.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of complex organic compounds and materials.
Mechanism of Action
The mechanism by which 2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran exerts its effects depends on the specific reactions it undergoes. The ethynyl group is highly reactive and can participate in various chemical transformations, targeting different molecular pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylethynylcyclopropoxy)tetrahydro-2H-pyran
- 2-(1-Propynylcyclopropoxy)tetrahydro-2H-pyran
Uniqueness
2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications where the ethynyl functionality is required.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(1-ethynylcyclopropyl)oxyoxane |
InChI |
InChI=1S/C10H14O2/c1-2-10(6-7-10)12-9-5-3-4-8-11-9/h1,9H,3-8H2 |
InChI Key |
WQZMWSOVLKFEPT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC1)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)
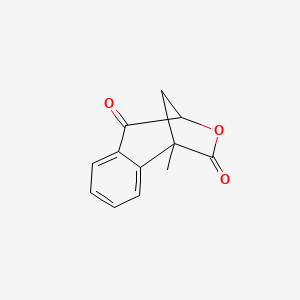

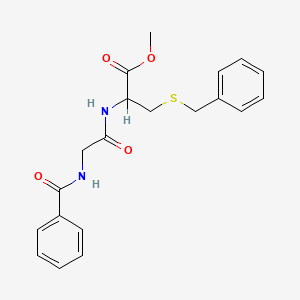
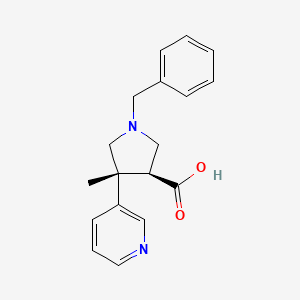
![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)

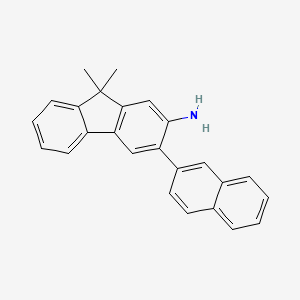

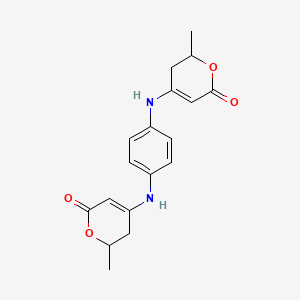
![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)

